trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industries, including textiles, leather, and plastics. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with naphthalene derivatives. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature and pH levels. The process involves continuous monitoring to ensure the quality and consistency of the dye. The final product is often purified through filtration and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Substitution reagents: Various nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions vary but often include simpler aromatic compounds and amines, which can be further utilized in different chemical processes .
Scientific Research Applications
Trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cell structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, leather, and plastics, providing vibrant and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include specific enzymes and proteins that interact with the azo bonds, leading to changes in their activity. The pathways involved often include redox reactions and interactions with cellular components, which can alter the compound’s color properties and its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-hydroxy-4-(4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
- Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
Uniqueness
Compared to similar compounds, trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate stands out due to its unique combination of functional groups, which provide distinct color properties and reactivity. Its specific structure allows for a broader range of applications, particularly in industries requiring stable and vibrant dyes .
Properties
Molecular Formula |
C34H24N5Na3O12S3 |
---|---|
Molecular Weight |
859.8 g/mol |
IUPAC Name |
trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
PTIWCWYYGIRDIZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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